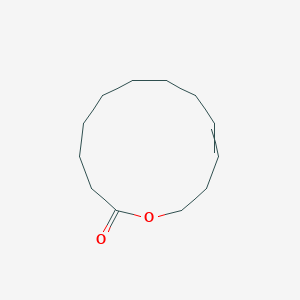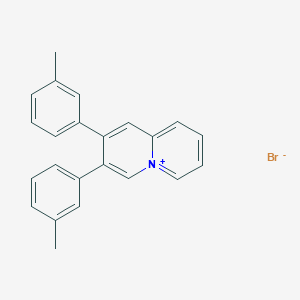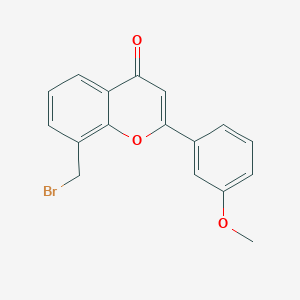
8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a precursor compound, followed by cyclization to form the chromone ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the chromone ring can lead to the formation of dihydrochromones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Substituted chromones with various functional groups.
Oxidation Reactions: Chromone derivatives with carbonyl functionalities.
Reduction Reactions: Dihydrochromones with reduced chromone rings.
Aplicaciones Científicas De Investigación
8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group contributes to the compound’s binding affinity and selectivity towards certain biological targets. The chromone ring structure allows for interactions with various cellular receptors and enzymes, influencing signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one
- 8-(Chloromethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one
- 8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
8-(Bromomethyl)-2-(3-methoxyphenyl)-4H-chromen-4-one is unique due to the specific positioning of the bromomethyl and methoxyphenyl groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
87165-66-0 |
|---|---|
Fórmula molecular |
C17H13BrO3 |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
8-(bromomethyl)-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H13BrO3/c1-20-13-6-2-4-11(8-13)16-9-15(19)14-7-3-5-12(10-18)17(14)21-16/h2-9H,10H2,1H3 |
Clave InChI |
GHHDCVBBAZCTJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC(=C3O2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



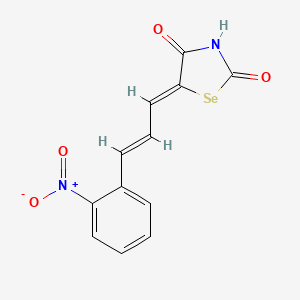
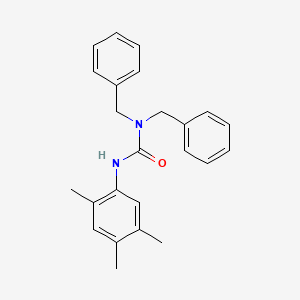
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
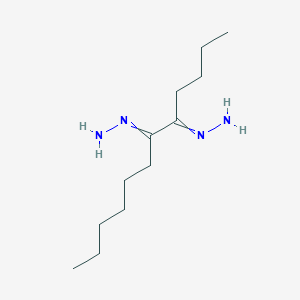
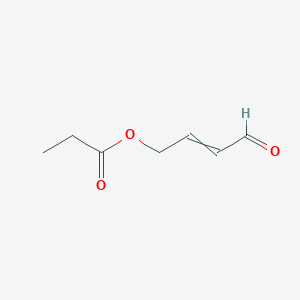
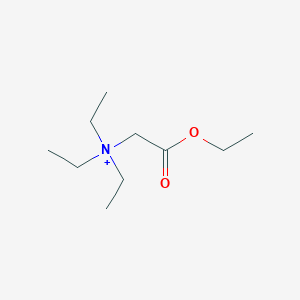
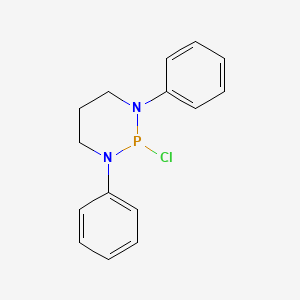
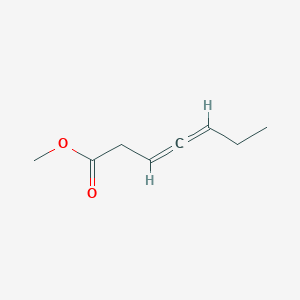
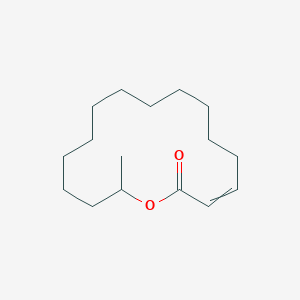
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)
